molecular formula C9H7NO B1349099 2-Phenyloxazole CAS No. 20662-88-8

2-Phenyloxazole

Cat. No. B1349099
CAS RN: 20662-88-8
M. Wt: 145.16 g/mol
InChI Key: RQCBPOPQTLHDFC-UHFFFAOYSA-N
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Description

2-Phenyloxazole is a chemical compound with the molecular formula C9H7NO .


Molecular Structure Analysis

The molecular weight of 2-Phenyloxazole is 145.16 g/mol . The molecule consists of a five-membered oxazole ring attached to a phenyl group . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Physical And Chemical Properties Analysis

2-Phenyloxazole is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 247.3±23.0 °C at 760 mmHg, and a flash point of 96.0±18.5 °C . It has a molar refractivity of 41.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Electrophilic Substitution Reactions

2-Phenyloxazole can be synthesized through a process that includes the preparation of 2-phenyloxazoline and its subsequent aromatization by the action of nickel peroxide. This compound is particularly reactive to electrophilic substitution reactions at the oxazole ring, with the 5 position being more active than the 4 position .

Fungicidal Applications

Derivatives of 2-Phenyloxazole, specifically N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, have been designed and synthesized. These compounds have shown potential fungicidal activities against various plant pathogens such as Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .

Formation of Heterocyclic Derivatives

2-Phenyloxazole serves as a precursor in the synthesis of oxazolo[5,4-d]pyrimidin-7-one, a heterocyclic derivative with biological relevance. This is achieved by heating 5-amino-2-phenyloxazole-4-carbonitrile in a formic acid–acetyl anhydride mixture or melting it with urea .

Mechanism of Action

Future Directions

Oxazole and its derivatives, including 2-Phenyloxazole, are of significant interest in medicinal chemistry . Future research is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to medicinal chemistry .

properties

IUPAC Name

2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCBPOPQTLHDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343355
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyloxazole

CAS RN

20662-88-8
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole
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Synthesis routes and methods I

Procedure details

To a solution of oxazole (0.5 g, 7 mmol) in anhydrous THF (10 mL) was added n-BuLi (3.5 mL, 8.8 mmol) dropwise at −65° C. After stirring for 10 min, anhydrous ZnCl2 (2 g, 14.7 mmol) was added. The reaction mixture was allowed to warm to room temperature. Then Pd(PPh3)4 (0.3 g, 0.26 mmol) and iodobenzene (2 g, 9.8 mmol) were added. The reaction mixture was heated at 60° C. for 1 h. After quenching with water (20 mL), the solution was extracted with EtOAc (20 mL×3). The combined organic layers were dried over Na2SO4 and filtered. The filtrate was concentrated and purified by column chromatography to give 600 mg of the desired product. LC-MS: m/z 146 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of methyl isooyanoacetate (7.1 g, 171 mmol), m-anisic acid (26 g, 171 mmol) and DBN (78 mL, 522 mmol) dissolved in DMF (1.1 L), was added DPPA (37 mL, 171 mmol) by dropwise addition. The reaction mixture was stirred about 18 hours, diluted with 50% saturated ammonium chloride solution (1 vol), extracted with diethyl ether, and the organic layers washed with water and brine before drying over MgSO4. Concentration and recrystallization (diethyl ether/hexanes) gave 24 23 g (58%), mp 75°-76° C. IR (KBr, cm-1) 3110, 3066, 1712, 1604, 1590, 1560, 1516, 1488, 1472, 1456, 1432, 1346, 1314, 1254, 1209, 1170, 1110, 1093, 1036, 892, 850, 786, 646. 1H NMR (300 MHz, CDCl3)δ 3.84 (3H, s), 3.92 (3H, s , 6.99 (1H, dd, J=8.1 Hz, J=2.I Hz) 7.36 (1 H, t, J=8.l Hz), 7.63 (1H, m), 7.72 (1H, Br.s), 7.88 (1H, s). 13C NMR (75 MHz, CDCl3) ppm 52.58, 55.60, 113.66, 116.97, 120.87, 126.66, 127.87, 129.76, 149.08, 155.61, 159.69, 165.54. m/e 234 (MH+).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyloxazole
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2-Phenyloxazole
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2-Phenyloxazole
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2-Phenyloxazole
Reactant of Route 5
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2-Phenyloxazole
Reactant of Route 6
2-Phenyloxazole

Q & A

A: Research indicates that PHOX derivatives, specifically PHOX15, can inhibit both the aggregation of tau protein and its phosphorylation by kinases like GSK3β and Cdk5. [] This dual action helps restore the physiological interaction between tau and microtubules in neurons, potentially counteracting the neurodegenerative processes associated with tauopathies. []

A: Yes, a derivative named MSL (4-(4-fluorophenyl)sulfonyl-5-methylthio-2-phenyloxazole) has been shown to enhance autophagic activity. [] This enhancement is linked to Tfeb activation, leading to accelerated lipid clearance (likely via lipophagy) and reduced inflammasome activation. [] MSL's positive effects on mitochondrial function contribute to an improved metabolic profile in obesity models. []

ANone: The molecular formula of 2-phenyloxazole is C9H7NO, and its molecular weight is 145.16 g/mol.

A: Yes, spectroscopic data, including NMR and IR, is available for 2-phenyloxazole and many of its derivatives. [, , , , ] These data are crucial for confirming the structure of synthesized compounds and understanding their electronic properties.

A: Molecular dynamics simulations have provided insights into the interaction of PHOX15 with tau protein. These simulations suggest that PHOX15 binding within specific channels of tau protofilaments can hinder the formation of pathological tau structures like paired helical filaments (PHFs). []

A: While specific QSAR models are not detailed in the provided abstracts, chemoinformatic analysis was employed to identify 2-phenyloxazole derivatives as potential inhibitors of tau aggregation and modulators of tau phosphorylation. [] This suggests that data suitable for QSAR model development is likely being generated.

A: Research on 2-phenyloxazole derivatives, particularly those targeting diacylglycerol acyltransferase-1 (DGAT-1) and human monoamine oxidase B (MAO-B), highlights the impact of structural modifications on activity and selectivity. [, ] Specific substitutions on the phenyl ring or at the 4-position of the oxazole ring significantly affect potency and selectivity towards these targets. [, ] For example, the introduction of a hydroxyl group at the ortho position of the phenyl ring in a series of 2-phenyloxazole-4-carboxamides led to enhanced MAO-B inhibitory activity and selectivity. []

A: The 4-position of the 2-phenyloxazole ring appears to be a key site for structural modifications that influence biological activity. Studies exploring Stille cross-coupling reactions have demonstrated the feasibility of introducing various substituents at this position. [, ] Additionally, research on 2-phenyloxazole-based HIV-1 protease inhibitors emphasizes the importance of modifications at this position for enhancing potency and selectivity. []

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